1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

Physical Chemistry Handling and Storage Solid-Phase Synthesis

Standard liquid TMS-alkynes evaporate or degrade under high-temperature coupling conditions, compromising yields. This naphthyl analog offers a thermostable, solid-state alternative. - **High-Temperature Stability**: Boiling point 292-293°C and flash point >110°C prevent reagent loss in demanding reactions (e.g., Sonogashira). - **Solid-State Handling**: Melting point 41-43°C simplifies weighing, storage, and automated dispensing vs. liquid phenyl counterparts. - **Controlled Deprotection**: TMS group enables stepwise terminal alkyne generation, avoiding side reactions of unprotected 1-ethynylnaphthalene. Procured as a 97% pure solid. Suitable for complex PAH and conjugated material synthesis.

Molecular Formula C15H16Si
Molecular Weight 224.37 g/mol
CAS No. 104784-51-2
Cat. No. B034305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
CAS104784-51-2
Synonyms1-(1-Naphthyl)-2-(trimethylsilyl)acetylene, 97%
Molecular FormulaC15H16Si
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3
InChIKeyWATBCTJRCLNXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene


1-(1-Naphthyl)-2-(trimethylsilyl)acetylene (CAS 104784-51-2) is an organosilicon compound that serves as a versatile building block in organic synthesis, particularly for introducing a protected alkyne moiety . Its structure features a naphthyl group conjugated to a trimethylsilyl (TMS)-protected acetylene, imparting unique physicochemical properties . The compound is typically available as a solid with a purity of 97% . Key physical properties include a melting point of 41-43°C, a boiling point of 292-293°C (lit.), and a density of 0.968 g/mL at 25°C . This profile defines its handling and application scope, distinguishing it from simpler liquid TMS-alkynes.

1
Solid format at ambient temperature simplifies weighing and reduces handling risks.
2
High boiling point profile supports synthetic protocols requiring elevated temperatures.
3
TMS-protected alkyne enables controlled, on-demand deprotection to the terminal alkyne.

Critical Physicochemical Differences of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene


In-class compounds like 1-phenyl-2-trimethylsilylacetylene (CAS 2170-06-1) or the deprotected terminal alkyne 1-ethynylnaphthalene (CAS 15727-65-8) cannot be interchangeably substituted for 1-(1-naphthyl)-2-(trimethylsilyl)acetylene . The naphthyl TMS-acetylene exists as a solid at room temperature (melting point 41-43°C), offering distinct handling and storage advantages over its liquid phenyl counterpart . Its significantly higher boiling point (292-293°C) and flash point (>110°C) enable its use in high-temperature reactions where more volatile analogs would fail . Furthermore, the TMS protecting group provides a controlled, stepwise deprotection pathway, a key advantage over the immediate reactivity of unprotected terminal alkynes like 1-ethynylnaphthalene . These quantifiable differences mandate a specific procurement strategy based on the intended synthetic application.

Target 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Substitute 1-Phenyl-2-trimethylsilylacetylene (liquid)
May volatilize under high-temperature conditions; physical state mismatch can alter handling and reaction profiles.
Target 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Substitute 1-Ethynylnaphthalene (unprotected terminal alkyne)
Immediate terminal alkyne reactivity may preclude stepwise synthesis; lacks stable protected intermediate storage.

Key Evidence: 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene vs. Analogs


Physical State and Melting Point Advantage

In contrast to the liquid 1-phenyl-2-trimethylsilylacetylene, 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is a solid at room temperature with a melting point of 41-43°C . This solid physical state simplifies weighing, handling, and storage, reducing the risk of spills and evaporation associated with volatile liquids. The naphthyl derivative's density is 0.968 g/mL, which is 9.3% higher than the phenyl derivative's 0.886 g/mL, indicating a more compact molecular packing .

Physical state
Head-to-head
Solid (mp 41–43 °C) vs. Liquid (phenyl analog)
Solid format may simplify weighing and storage.
Density 0.968 vs. 0.886 g/mL.
Physical Chemistry Handling and Storage Solid-Phase Synthesis

Thermal Stability for High-Temperature Reactions

The compound exhibits significantly higher thermal stability compared to its phenyl analog. Its boiling point is 292-293°C, which is over 200°C higher than that of 1-phenyl-2-trimethylsilylacetylene (boiling point 87-88°C at 9 mmHg) . Additionally, its flash point is >110°C, compared to 74°C for the phenyl derivative . This superior thermal profile makes it a preferred choice for reactions requiring elevated temperatures, such as certain Sonogashira couplings or cycloadditions, without the risk of premature volatilization or degradation.

Thermal stability
Head-to-head
Bp 292–293 °C vs. 87–88 °C (9 mmHg)
Supports high-temperature synthetic protocols.
Flash point >110 °C vs. 74 °C.
Thermal Stability High-Temperature Reactions Process Chemistry

Sonogashira Coupling Efficiency

The compound can be efficiently synthesized from readily available 1-bromonaphthalene via a Sonogashira coupling with trimethylsilylacetylene, achieving an isolated yield of 88.9% . This high yield, documented in patent literature, demonstrates its synthetic accessibility. While Sonogashira couplings of aryl bromides with TMS-acetylene generally yield between 80-95%, this specific yield for the naphthyl derivative confirms its efficient production on a preparative scale [1].

Sonogashira yield
Reported
Isolated yield 88.9%
Reported synthetic accessibility.
Pd(PPh₃)₂Cl₂, CuI, 80 °C, 12 h.
Sonogashira Coupling Synthetic Yield Process Efficiency

Stable Protected Precursor to Terminal Alkyne

The compound serves as a direct, stable precursor to 1-ethynylnaphthalene (CAS 15727-65-8) via simple deprotection of the TMS group . This contrasts with alternative syntheses of 1-ethynylnaphthalene, which may start from 1-acetonaphthone . The TMS-protected derivative offers a strategic advantage: it can be stored and handled as a stable solid, then deprotected on-demand to generate the highly reactive terminal alkyne . This stepwise approach is crucial for complex syntheses where the terminal alkyne's reactivity must be controlled.

Protected precursor
Head-to-head
Stable solid TMS-alkyne vs. reactive liquid terminal alkyne
Enables controlled deprotection strategy.
Deprotection with TBAF or K₂CO₃.
Alkyne Protection Deprotection Strategy Synthetic Intermediate

Optimal Application Scenarios for 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene


High-Temperature Sonogashira Coupling

The compound's high boiling point (292-293°C) and flash point (>110°C) make it the preferred TMS-protected alkyne for high-temperature Sonogashira couplings . In contrast to the phenyl analog, which boils at 87-88°C (at 9 mmHg), the naphthyl derivative remains in the reaction mixture under demanding thermal conditions, preventing loss of reagent and improving reaction yields and reproducibility .

Stepwise Synthesis of Complex PAHs

The TMS-protected alkyne serves as a stable, storable intermediate that can be selectively deprotected to yield 1-ethynylnaphthalene . This stepwise approach is critical for the controlled construction of complex polycyclic aromatic hydrocarbons (PAHs) and conjugated materials, where the immediate, uncontrolled reactivity of a terminal alkyne would lead to side reactions. The solid-state nature of the protected alkyne also facilitates its purification and precise measurement.

Solid-Phase Synthesis and Automation

Unlike its liquid phenyl counterpart, 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is a solid at room temperature with a melting point of 41-43°C . This solid-state property is a significant advantage for solid-phase synthesis and automated reagent handling systems. It simplifies weighing, minimizes solvent evaporation, and reduces the risk of spills, leading to more consistent and safer workflows in both academic and industrial settings .

Application
Selection Property
Validation Focus
High-temperature Sonogashira coupling
Thermal stability and boiling point profile
Reagent retention under elevated temperatures
Stepwise synthesis of complex PAHs
Protected alkyne intermediate stability
Controlled deprotection step compatibility
Solid-phase synthesis and automation
Solid-state handling at ambient conditions
Weighing precision and automated dispensing fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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